Methyl 3-chloro-6-methylpyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-6-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol It is characterized by a pyrazine ring substituted with a methyl group, a chlorine atom, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-6-methylpyrazine-2-carboxylate typically involves the reaction of 3-chloro-6-methylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and product purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-amino-6-methylpyrazine-2-carboxylate.
Oxidation: Formation of 3-chloro-6-methylpyrazine-2-carboxylic acid.
Reduction: Formation of 3-chloro-6-methylpyrazine-2-methanol.
Scientific Research Applications
Methyl 3-chloro-6-methylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The chlorine and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-6-chloropyrazine-2-carboxylate
- Methyl 3-chloro-5-methylpyrazine-2-carboxylate
- Methyl 6-chloro-3-methylpyrazine-2-carboxylate
Uniqueness
Methyl 3-chloro-6-methylpyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methyl groups in specific positions allows for targeted modifications and functionalization, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C7H7ClN2O2 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
methyl 3-chloro-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-9-6(8)5(10-4)7(11)12-2/h3H,1-2H3 |
InChI Key |
LNQYXIRUHOMGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.